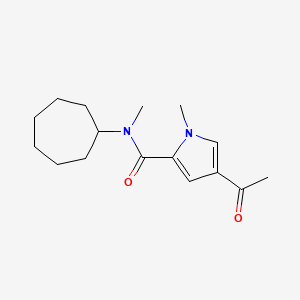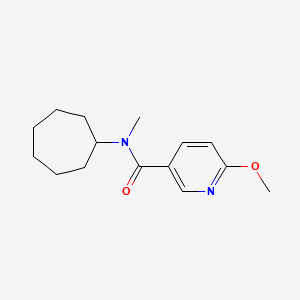
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide, also known as DBF, is a compound that has been widely studied for its potential applications in scientific research. DBF is a synthetic molecule that belongs to the class of benzodioxin-containing compounds, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which could explain the anticancer activity of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In addition, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of diseases such as arthritis and neurodegenerative disorders. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has also been shown to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide is its potential as a lead compound for the development of new drugs. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has been shown to exhibit a range of biological activities, making it a promising candidate for further development. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has a relatively simple chemical structure, which could make it easier to modify and optimize for specific applications. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide is its relatively low solubility in water, which could make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide. One area of research could be the development of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide derivatives with improved solubility and bioavailability. Another area of research could be the investigation of the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide, which could lead to the identification of new targets for drug development. Finally, the anticancer activity of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide could be further investigated in preclinical studies to determine its potential as a cancer therapeutic.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide involves several steps. The first step is the preparation of 2-furoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxin-6-methanol in the presence of a base to give the desired product, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has been shown to exhibit a range of biological activities, making it a promising candidate for scientific research. One of the most significant applications of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide is in cancer research. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide has also been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, which could be useful in the treatment of a range of diseases.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-14(12-2-1-5-17-12)15-9-10-3-4-11-13(8-10)19-7-6-18-11/h1-5,8H,6-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKKDXLCVMCDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)


![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)



